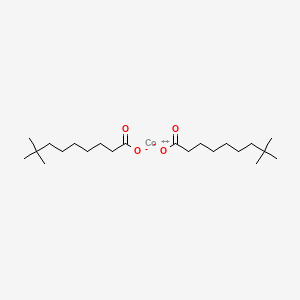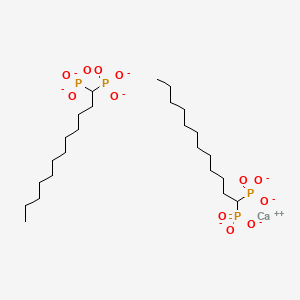
Calcium didodecyl bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium didodecyl bisphosphonate is a compound belonging to the bisphosphonate family, which is known for its high affinity for bone tissue. Bisphosphonates are widely used in medical treatments, particularly for bone-related conditions such as osteoporosis and bone metastases. This compound, specifically, is characterized by its ability to chelate calcium ions, making it a valuable agent in various biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of calcium didodecyl bisphosphonate typically involves the reaction of didodecyl phosphonic acid with calcium salts. The process can be carried out in an aqueous medium, where the phosphonic acid reacts with calcium chloride or calcium nitrate under controlled pH conditions to form the desired bisphosphonate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Calcium didodecyl bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized bisphosphonate derivatives.
Substitution: Substitution reactions can occur at the phosphonate groups, where different substituents can replace the original groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Chelation: The chelation process typically involves the use of metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Substituted Bisphosphonates: Products formed from substitution reactions.
Metal Complexes: Chelation with metal ions results in stable metal-bisphosphonate complexes.
Aplicaciones Científicas De Investigación
Calcium didodecyl bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies related to bone metabolism and mineralization.
Medicine: Utilized in the treatment of bone diseases such as osteoporosis and bone metastases.
Industry: Applied in the development of biomaterials for bone repair and regeneration.
Mecanismo De Acción
The primary mechanism of action of calcium didodecyl bisphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite binding sites on bone surfaces, particularly those undergoing active resorption. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss . Additionally, the compound promotes osteoblast activity, leading to increased bone formation .
Comparación Con Compuestos Similares
Alendronate: A nitrogen-containing bisphosphonate used for osteoporosis treatment.
Ibandronate: Another nitrogen-containing bisphosphonate with similar applications.
Zoledronic Acid: A potent bisphosphonate used in the treatment of bone metastases and hypercalcemia.
Comparison: Calcium didodecyl bisphosphonate is unique due to its specific structure, which allows for strong chelation with calcium ions. This property makes it particularly effective in applications related to bone health and mineralization. Compared to other bisphosphonates, it may offer enhanced stability and efficacy in certain biomedical applications .
Propiedades
Número CAS |
61392-11-8 |
|---|---|
Fórmula molecular |
C24H48CaO12P4-6 |
Peso molecular |
692.6 g/mol |
Nombre IUPAC |
calcium;dioxido-oxo-(1-phosphonatododecyl)-λ5-phosphane |
InChI |
InChI=1S/2C12H28O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(19(13,14)15)20(16,17)18;/h2*12H,2-11H2,1H3,(H2,13,14,15)(H2,16,17,18);/q;;+2/p-8 |
Clave InChI |
SLCJMTKSPQDBPG-UHFFFAOYSA-F |
SMILES canónico |
CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


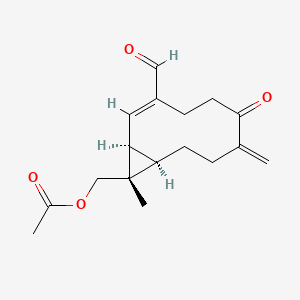
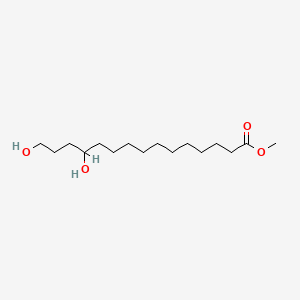
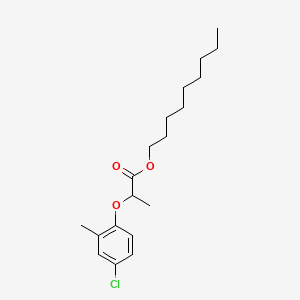
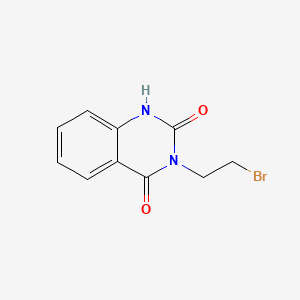
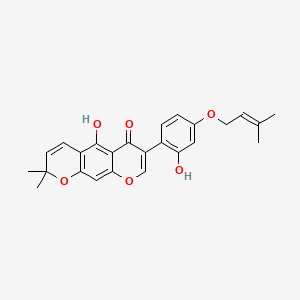
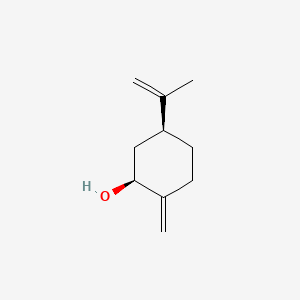



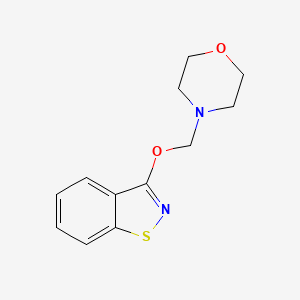
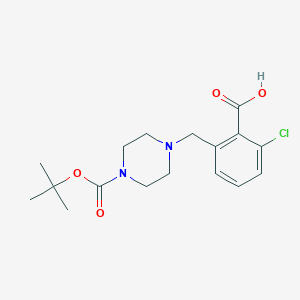
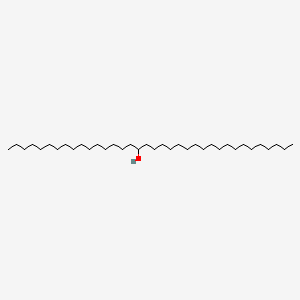
![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
